molecular formula C12H18BrN3O2 B2632457 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415534-79-9

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2632457
CAS No.: 2415534-79-9
M. Wt: 316.199
InChI Key: PFHIRLYZKJBIET-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with a complex structure that includes a bromine atom, a pyrimidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalizationThe reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-{[1-(2-hydroxyethyl)piperidin-4-yl]oxy}pyrimidine
  • 5-Bromo-2-{[1-(2-ethoxyethyl)piperidin-4-yl]oxy}pyrimidine
  • 5-Bromo-2-{[1-(2-methylpiperidin-4-yl]oxy}pyrimidine

Uniqueness

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-bromo-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-17-7-6-16-4-2-11(3-5-16)18-12-14-8-10(13)9-15-12/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHIRLYZKJBIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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